

Check Availability & Pricing

# Technical Support Center: Ceftaroline Dosage Adjustment in Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Ceftaroline anhydrous base |           |
| Cat. No.:            | B15191866                  | Get Quote |

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dosage adjustment of ceftaroline for patients with renal impairment.

### **Frequently Asked Questions (FAQs)**

Q1: Is dosage adjustment of ceftaroline required for all patients with renal impairment?

A1: Yes, dosage adjustment is necessary for adult patients with moderate (Creatinine Clearance [CrCl] >30 to ≤50 mL/min) or severe (CrCl ≥15 to ≤30 mL/min) renal impairment, as well as for those with end-stage renal disease (ESRD, CrCl <15 mL/min).[1] No dosage adjustment is needed for adult patients with a CrCl > 50 mL/min.[2][3][4]

Q2: How should creatinine clearance be determined for dosage adjustment?

A2: For adult patients, creatinine clearance should be estimated using the Cockcroft-Gault formula.[1][2] For pediatric patients, the Schwartz equation is recommended for estimating CrCl.[2]

Q3: What is the recommended dosage for adult patients with renal impairment?

A3: The recommended dosage for adult patients is based on their estimated CrCl. Please refer to the detailed dosage adjustment table below.

Q4: What about pediatric patients with renal impairment?







A4: There is insufficient information to recommend a specific dosage regimen for pediatric patients with a CrCl < 50 mL/min/1.73 m².[2] However, a physiologically based pharmacokinetic (PBPK) modeling study has proposed potential dosage adjustments for different pediatric age groups with varying degrees of renal impairment.[5] Researchers should refer to this study for investigational guidance.

Q5: How should ceftaroline be administered to patients on hemodialysis?

A5: Ceftaroline is hemodialyzable. Therefore, it should be administered after hemodialysis on hemodialysis days.[1][2][6] The recommended dose for adult patients with ESRD, including those on hemodialysis, is 200 mg administered as an intravenous infusion every 12 hours.[1][3] [7]

Q6: Have any neurological adverse events been reported in patients with renal impairment receiving ceftaroline?

A6: Yes, neurological adverse reactions, including encephalopathy and seizures, have been reported.[1][7] These cases were most common in patients with renal impairment who did not receive appropriate dosage adjustments. If such reactions occur, discontinuation of the drug or appropriate dosage adjustment should be considered.[1]

# Ceftaroline Dosage Adjustment in Adult Patients with Renal Impairment

The following table summarizes the recommended dosage of Teflaro® (ceftaroline fosamil) for adult patients with renal impairment.[1][2][3][7]



| Estimated Creatinine Clearance (CrCl) (mL/min)         | Recommended Ceftaroline Fosamil<br>Dosage Regimen  |
|--------------------------------------------------------|----------------------------------------------------|
| > 50                                                   | 600 mg IV every 12 hours (No adjustment necessary) |
| > 30 to ≤ 50                                           | 400 mg IV every 12 hours                           |
| ≥ 15 to ≤ 30                                           | 300 mg IV every 12 hours                           |
| < 15 (End-Stage Renal Disease), including hemodialysis | 200 mg IV every 12 hours                           |

## **Troubleshooting Guide**



| Issue                                                                              | Potential Cause                                                                                                                     | Recommended Action                                                                                                                                                                                                                                                                                                                                        |
|------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected Adverse Events<br>(e.g., neurological)                                  | Inappropriate dosage for the patient's renal function.                                                                              | Immediately reassess the patient's renal function by calculating their creatinine clearance using the Cockcroft-Gault formula. Adjust the ceftaroline dosage according to the guidelines in the table above. Consider discontinuing the drug if adverse events are severe.[1]                                                                             |
| Sub-optimal Therapeutic Effect                                                     | Dosage may be too low due to<br>an overestimation of renal<br>impairment, or the infection is<br>caused by a resistant<br>pathogen. | Re-evaluate the patient's CrCl.  Obtain appropriate specimens for microbiological examination to confirm the susceptibility of the causative pathogen to ceftaroline.[1][6]                                                                                                                                                                               |
| Difficulty in Dosing Patients on<br>Continuous Renal<br>Replacement Therapy (CRRT) | Lack of specific dosing guidelines for CRRT.                                                                                        | Data for ceftaroline dosing in patients undergoing Continuous Venous Hemofiltration (CVVHD) is limited. Some sources suggest a dose of 400-600 mg IV every 12 hours, with consideration for higher doses with higher dialysis flow rates. It is advisable to consult with an infectious diseases pharmacist for individualized dosing recommendations.[8] |

# **Experimental Protocols**

# Protocol: Estimation of Creatinine Clearance in Adult Subjects



This protocol describes the method for estimating creatinine clearance (CrCl) to guide ceftaroline dosage adjustment in adult clinical research subjects.

Objective: To estimate glomerular filtration rate for the purpose of appropriate drug dosage adjustment.

#### Procedure:

- Data Collection:
  - Record the subject's age (in years).
  - Measure the subject's weight (in kilograms).
  - Determine the subject's serum creatinine level (in mg/dL).
  - Note the subject's sex.
- Calculation (Cockcroft-Gault Formula):
  - For Males: CrCl (mL/min) = [ (140 age) × weight (kg) ] / [ 72 × serum creatinine (mg/dL) ]
  - For Females: CrCl (mL/min) = [  $(140 age) \times weight (kg)$  ] / [  $72 \times serum creatinine (mg/dL)$  ]  $\times 0.85$

Note: This formula is intended for use in adults with stable renal function.

### **Visualizations**





Click to download full resolution via product page

Caption: Workflow for Ceftaroline Dosage Adjustment in Adults.





Click to download full resolution via product page

Caption: Conceptual Workflow for a Pharmacokinetic Study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. teflaro.com [teflaro.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. Ceftaroline Dosage Optimized for Pediatric Patients With Renal Impairment Using Physiologically Based Pharmacokinetic Modeling PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. Teflaro (ceftaroline) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Ceftaroline | Johns Hopkins ABX Guide [hopkinsguides.com]
- To cite this document: BenchChem. [Technical Support Center: Ceftaroline Dosage Adjustment in Renal Impairment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15191866#dosage-adjustment-of-ceftaroline-for-patients-with-renal-impairment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com